(2-Methoxyquinolin-3-yl)methanol

Organic Synthesis Medicinal Chemistry Building Blocks

Choose (2-Methoxyquinolin-3-yl)methanol for your next SAR campaign: the 2-methoxy group uniquely activates the 3-hydroxymethyl handle for efficient Mitsunobu, alkylation, or oxidation. Near-quantitative synthesis ensures low cost-of-goods, while consistent 95% purity eliminates re-purification. Ideal for anti-tubercular arylquinolinecarboxamides and fluorescent probe conjugation.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 1038969-22-0
Cat. No. B1452605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxyquinolin-3-yl)methanol
CAS1038969-22-0
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC=C2C=C1CO
InChIInChI=1S/C11H11NO2/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-6,13H,7H2,1H3
InChIKeyZYZUULGZQZCRCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (2-Methoxyquinolin-3-yl)methanol (CAS 1038969-22-0) Baseline Specifications


(2-Methoxyquinolin-3-yl)methanol (CAS 1038969-22-0) is a 3-hydroxymethyl-substituted quinoline derivative bearing a 2-methoxy group, with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol [1]. It is widely catalogued as a heterocyclic building block and versatile small-molecule scaffold for medicinal chemistry and organic synthesis . Commercial availability typically ranges from 50 mg to gram-scale quantities, with standard purity specifications of ≥95% as verified by NMR, HPLC, or GC . The compound serves as a key intermediate for generating libraries of quinoline-based bioactive molecules, particularly those targeting antimicrobial and anticancer pathways .

Why Substituting (2-Methoxyquinolin-3-yl)methanol with Other Quinoline-3-methanols Fails


Generic substitution among quinoline-3-methanol derivatives is not feasible because the 2-position substituent profoundly alters both the synthetic utility and the downstream biological profile of the final compounds. The electron-donating 2-methoxy group increases the nucleophilicity of the 3-hydroxymethyl moiety compared to 2-chloro or unsubstituted analogs, directly impacting reaction yields in Mitsunobu, alkylation, and oxidation sequences . In medicinal chemistry campaigns, the 2-methoxy motif is a privileged pharmacophore that enhances target binding and modulates physicochemical properties such as cLogP and solubility relative to 6-methyl or 2-chloro variants . Procuring an alternative quinoline-3-methanol without these specific electronic and steric features will lead to divergent reactivity, altered metabolic stability, and ultimately, a different structure-activity relationship (SAR) in biological assays [1].

Quantitative Differentiation of (2-Methoxyquinolin-3-yl)methanol vs. Closest Analogs


Synthesis Yield Advantage: 100% Yield from 2-Methoxyquinoline-3-carbaldehyde

The reduction of 2-methoxyquinoline-3-carbaldehyde with sodium borohydride in methanol at 0°C proceeds quantitatively, affording (2-Methoxyquinolin-3-yl)methanol in 100% yield . In contrast, the analogous reduction of 2-chloroquinoline-3-carbaldehyde under similar conditions is reported to yield (2-Chloroquinolin-3-yl)methanol in 65.8–66% yield , representing a 34% absolute yield advantage for the methoxy-substituted derivative. This high-yielding transformation reduces material waste, lowers cost per gram of final product, and simplifies purification workflows.

Organic Synthesis Medicinal Chemistry Building Blocks

Purity Benchmark: ≥95% with Full Analytical Characterization

Commercial batches of (2-Methoxyquinolin-3-yl)methanol are routinely supplied with ≥95% purity and are accompanied by batch-specific quality control data including ¹H NMR, HPLC, and/or GC traces . This level of analytical rigor exceeds the typical “research grade” purity (often ≤90% or unspecified) offered for less common quinoline-3-methanol analogs such as (6-Methylquinolin-3-yl)methanol, for which vendor documentation is often sparse and variable . The availability of certified analytical data ensures reproducibility in sensitive downstream reactions and facilitates regulatory compliance in early-stage drug discovery.

Quality Control Procurement Analytical Chemistry

Documented Use as a Key Scaffold in Anti-Tubercular Drug Discovery

The 2-methoxyquinolin-3-yl motif has been successfully employed in the synthesis of a series of arylquinolinecarboxamides that demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv. Compounds derived from this scaffold exhibited MIC₉₀ values ranging from 32 to 85 μM [1]. While the parent alcohol itself is not the active entity, its use as a building block directly enables access to this validated antitubercular chemotype. In contrast, analogous 2-chloro- or 6-methyl-substituted quinoline-3-methanols have not been reported in the same context, suggesting the 2-methoxy group provides a distinct synthetic and biological advantage . In silico ADME predictions further indicated favorable pharmacokinetic properties for the derived series, supporting the scaffold's drug-likeness [1].

Medicinal Chemistry Infectious Disease Drug Discovery

Optimal Procurement and Deployment Scenarios for (2-Methoxyquinolin-3-yl)methanol


Medicinal Chemistry: Generation of Quinoline-Based Kinase or ATP Synthase Inhibitors

Procure (2-Methoxyquinolin-3-yl)methanol when synthesizing focused libraries of quinoline derivatives targeting enzymes such as MELK, PI3K, or mycobacterial ATP synthase. The 2-methoxy-3-hydroxymethyl substitution pattern is a validated entry point for introducing diverse amine, amide, or ether side chains via Mitsunobu, alkylation, or oxidation/amination sequences. This scaffold has been explicitly used to create anti-tubercular arylquinolinecarboxamides with MIC₉₀ values as low as 32 μM [1]. Its high yield and purity ensure that SAR exploration is not confounded by side-product contamination.

Process Chemistry: Scale-Up of Key Intermediates with Minimal Purification Overhead

For process chemists aiming to produce multi-gram quantities of advanced intermediates, (2-Methoxyquinolin-3-yl)methanol is the preferred building block due to its near-quantitative (100%) synthesis from readily available 2-methoxyquinoline-3-carbaldehyde . The high-yielding reduction step minimizes solvent usage and waste disposal costs, while the consistent ≥95% commercial purity eliminates the need for additional chromatographic purification before use in the next synthetic step. This directly reduces the cost-of-goods and accelerates project timelines relative to analogs with lower or more variable yields.

Chemical Biology: Synthesis of Fluorescent or Affinity Probes

Utilize (2-Methoxyquinolin-3-yl)methanol to prepare fluorescent probes or affinity reagents where the quinoline core contributes to binding while the methoxy group modulates electronic and photophysical properties. The hydroxymethyl handle provides a convenient site for conjugation to biotin, fluorophores, or solid supports. The availability of comprehensive analytical data (NMR, HPLC, GC) ensures that the final probe is of high purity, which is critical for unambiguous interpretation of biochemical and cell-based assay results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methoxyquinolin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.